molecular formula C13H8IN3O2S B11309135 N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11309135
M. Wt: 397.19 g/mol
InChI Key: JYELSKYMRWPSOX-UHFFFAOYSA-N
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Description

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that combines a furan ring, a thiadiazole ring, and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the iodination of furan using iodine and a suitable oxidizing agent.

    Formation of the thiadiazole ring: The thiadiazole ring is formed by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling of the furan and thiadiazole rings: The iodinated furan is then coupled with the thiadiazole ring using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzamide moiety: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amino group.

    Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles in the presence of a copper catalyst.

Major Products

    Oxidation: Furan-2,5-dione.

    Reduction: Amino-thiadiazole derivative.

    Substitution: Azido-furan derivative.

Scientific Research Applications

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a trifluoromethyl group instead of an iodofuran group.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a nitrofuran and thiadiazole ring but with different substituents.

Uniqueness

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the iodofuran ring, which imparts distinct chemical and biological properties. The iodine atom can participate in unique interactions, enhancing the compound’s reactivity and potential biological activities.

Properties

Molecular Formula

C13H8IN3O2S

Molecular Weight

397.19 g/mol

IUPAC Name

N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C13H8IN3O2S/c14-10-7-6-9(19-10)11-15-13(20-17-11)16-12(18)8-4-2-1-3-5-8/h1-7H,(H,15,16,17,18)

InChI Key

JYELSKYMRWPSOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(O3)I

Origin of Product

United States

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